1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as 1-(2-fluorobenzyl)piperazine have been shown to interact with certain proteins
Mode of Action
The exact mode of action of Desfluororufinamide is currently unknown due to the lack of specific information available. It is likely that the compound interacts with its targets in a manner similar to other fluorobenzyl compounds, leading to changes in cellular processes .
Biochemical Pathways
A study on a similar compound, 1-(2-fluorobenzyl)piperazine, showed anticancer activity, suggesting that it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to have certain pharmacokinetic properties
Result of Action
A study on a similar compound, 1-(2-fluorobenzyl)piperazine, showed anticancer activity, suggesting that it may have effects on cell proliferation and survival .
Action Environment
A safety data sheet for a similar compound, 1-(2-fluorobenzyl)piperazine, suggests that it should be stored at room temperature and avoided release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl bromide with sodium azide to form 2-fluorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl carboxamide to yield the desired triazole compound. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a fluorine substituent.
1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: Another fluorobenzyl derivative with different biological activities.
Uniqueness
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVCWRVIISPNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-41-2 | |
Record name | Desfluororufinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORORUFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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